TCS 1102
Overview
Description
TCS 1102 is a potent, dual orexin receptor antagonist. It has been widely studied for its ability to inhibit the activity of orexin receptors, which are involved in regulating wakefulness and appetite. The compound demonstrates excellent blood-brain barrier penetrability and moderate bioavailability in rats .
Mechanism of Action
Target of Action
TCS 1102 is a potent, dual orexin receptor antagonist . The primary targets of this compound are the orexin receptors OX1 and OX2 . These receptors mediate the action of the neuropeptides orexin A and orexin B .
Mode of Action
This compound interacts with its targets, the OX1 and OX2 receptors, by inhibiting their action . It has Ki values of 0.2 nM and 3 nM for OX2 and OX1 receptors, respectively . This means that this compound has a high affinity for these receptors and can effectively block their activity.
Biochemical Pathways
The orexin receptors OX1 and OX2 are involved in various physiological processes, including feeding behavior, sleep-wake cycle regulation, and reward systems . By antagonizing these receptors, this compound can affect these pathways and their downstream effects. For example, it can inhibit orexin-A mediated increases in feeding behavior .
Pharmacokinetics
This compound demonstrates excellent blood-brain barrier penetrability and moderate bioavailability in rats . This means that the compound can effectively reach its targets in the brain after administration. The pharmacokinetic properties of this compound in rats, measured 30 minutes after an intraperitoneal injection of 100 mg/kg, are as follows :
Result of Action
The antagonistic action of this compound on the orexin receptors leads to various physiological effects. For instance, it can induce locomotion inhibition in rats in a dose-dependent manner . It also decreases fear and anxiety in rats after exposure to footshock . Furthermore, this compound shows anxiolytic effects for high responders (HR) rats when tested in the elevated T-maze .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s bioavailability and brain penetrability can be affected by the physiological state of the organism, such as the integrity of the blood-brain barrier . .
Biochemical Analysis
Biochemical Properties
TCS 1102 interacts with orexin receptors, specifically OX1 and OX2 receptors . It has Ki values of 0.2 nM and 3 nM for OX2 and OX1 receptors, respectively . This interaction plays a significant role in biochemical reactions, particularly in the regulation of sleep and feeding behavior .
Cellular Effects
This compound has been shown to influence cell function by interacting with orexin receptors . It inhibits ADL-orexin B-mediated locomotion and blocks orexin-A mediated increases in feeding behavior . These effects suggest that this compound can influence cell signaling pathways and gene expression related to these biological processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to orexin receptors, leading to the inhibition of certain cellular functions . Specifically, it binds to OX1 and OX2 receptors, inhibiting their activity and subsequently influencing processes such as locomotion and feeding behavior .
Dosage Effects in Animal Models
In animal models, this compound has been shown to decrease fear and anxiety in rats after exposure to footshock . The effects were observed at dosages of 10 and 20 mg/kg
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCS 1102 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the reaction of biphenyl-2-ylamine with a suitable acylating agent to form the biphenyl-2-ylamide intermediate.
Introduction of the benzimidazole moiety: The intermediate is then reacted with 1-methyl-1H-benzimidazole-2-thiol to introduce the benzimidazole moiety.
Final coupling: The final step involves coupling the intermediate with a pyrrolidine derivative to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
TCS 1102 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different substituents onto the core structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
TCS 1102 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of orexin receptor antagonists.
Biology: Investigated for its effects on orexin receptors in various biological systems.
Medicine: Explored as a potential therapeutic agent for conditions such as insomnia and anxiety.
Industry: Utilized in the development of new drugs targeting orexin receptors.
Comparison with Similar Compounds
Similar Compounds
SB-334867: Another orexin receptor antagonist with similar properties.
Almorexant: A dual orexin receptor antagonist with comparable effects.
Suvorexant: A clinically approved orexin receptor antagonist used for the treatment of insomnia.
Uniqueness
TCS 1102 is unique due to its high affinity for both OX1 and OX2 receptors, as well as its excellent blood-brain barrier penetrability. These properties make it a valuable tool for studying the role of orexin receptors in various physiological processes .
Properties
IUPAC Name |
(2S)-1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2S/c1-30-23-15-8-7-14-22(23)29-27(30)34-18-25(32)31-17-9-16-24(31)26(33)28-21-13-6-5-12-20(21)19-10-3-2-4-11-19/h2-8,10-15,24H,9,16-18H2,1H3,(H,28,33)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBGRVXJEMSEQY-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N3CCCC3C(=O)NC4=CC=CC=C4C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N3CCC[C@H]3C(=O)NC4=CC=CC=C4C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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